
N-methyl-6-(1H-pyrazol-1-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-6-(1H-pyrazol-1-yl)nicotinamide” is a heterocyclic organic compound with the molecular formula C10H10N4O . It has a molecular weight of 202.217. This compound is used for research purposes .
Synthesis Analysis
The synthesis of pyrazole-based compounds, including “this compound”, often involves a series of steps including condensation reactions and nucleophilic aromatic substitutions . For instance, the synthesis of similar compounds has been achieved via a Buchwald–Hartwig arylamination with benzophenone imine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a nicotinamide group . The pyrazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, pyrazole-based compounds are known to participate in various chemical reactions. For instance, they can form complexes with metals such as copper, which have been shown to exhibit catalytic activity .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Molecular Interactions and Crystal Structure
N-methyl-6-(1H-pyrazol-1-yl)nicotinamide derivatives are studied for their structural and energetic characteristics in molecular assemblies, particularly in cocrystals with dihydroxybenzoic acids. These studies aim to understand basic recognition patterns and crystal lattice energetic features, with a focus on the interaction networks and the relative affinity of functional groups towards N-donor compounds like nicotinamide and pyrazinamide. The research highlights the importance of the basic character of proton acceptors in these heterocyclic compounds and how the rigidity of molecules like pyrazinamide influences the formation of primary structural motifs in crystal lattices (Jarzembska et al., 2017).
Therapeutic Potential and Biochemical Studies
Studies on 1-Methylnicotinamide (MNA), a major derivative of nicotinamide, have shown its antithrombotic and anti-inflammatory actions. Its effects on gastric mucosal defense were investigated, revealing that MNA inhibits gastric acid secretion and attenuates gastric lesions induced by stress or ethanol in rats. These gastroprotective effects are associated with an increase in gastric mucosal blood flow, plasma levels of specific peptides, and preservation of prostacyclin generation, highlighting the complex interplay between different physiological mediators in the gastroprotective mechanism of MNA (Brzozowski et al., 2008).
Substrate Specificity and Enzymatic Activity
Research on Nicotinamide N-Methyltransferase (NNMT), the enzyme responsible for the N-methylation of nicotinamide to form N-methylnicotinamide, has provided insights into its substrate specificity and potential role in detoxifying various compounds. NNMT's ability to accommodate a wide range of substrates, including poor analogs of nicotinamide, suggests a secondary role in detoxification. This enzymatic activity could potentially influence the metabolism and toxicity of various substances, with implications for understanding the biochemical pathways involved in human health and disease (Alston & Abeles, 1988).
Corrosion Inhibition
Nicotinamide derivatives, including this compound, have been investigated for their corrosion inhibition effects on mild steel in acidic environments. This research is crucial for industrial applications where corrosion resistance is essential. The studies involve exploring the efficiency of these compounds as corrosion inhibitors, their adsorption behavior on metal surfaces, and their potential applications in protecting industrial materials from corrosive damage (Chakravarthy et al., 2014).
特性
IUPAC Name |
N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-11-10(15)8-3-4-9(12-7-8)14-6-2-5-13-14/h2-7H,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBUHUVLZPUVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2955628.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2955630.png)


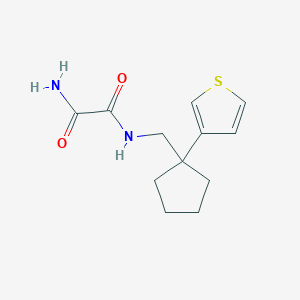
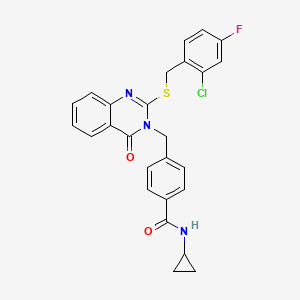
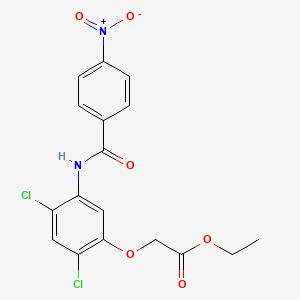
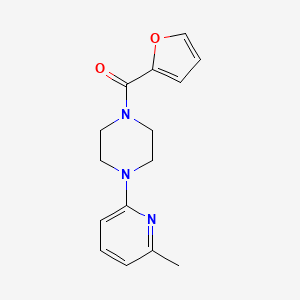
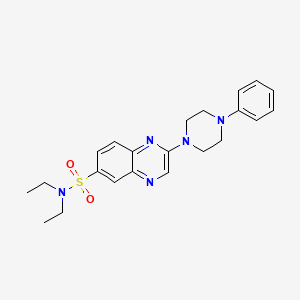
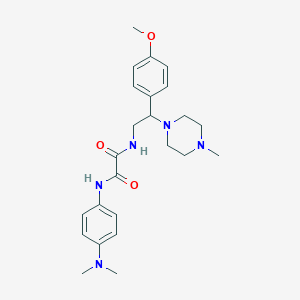
![N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2955646.png)
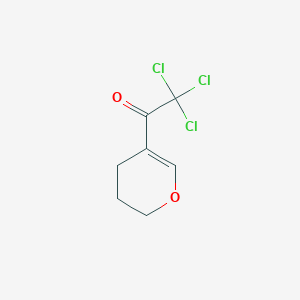
![2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2955649.png)
![(E)-N-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2955650.png)
